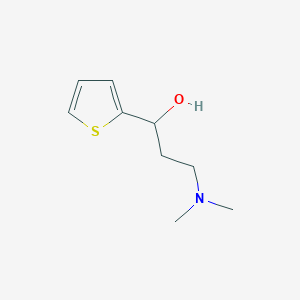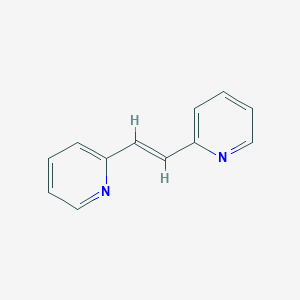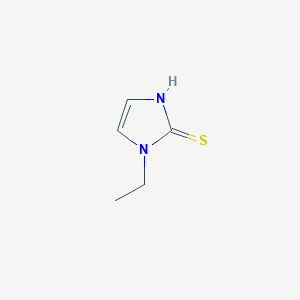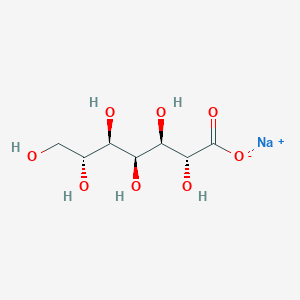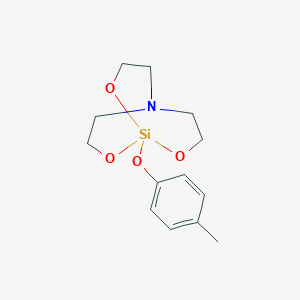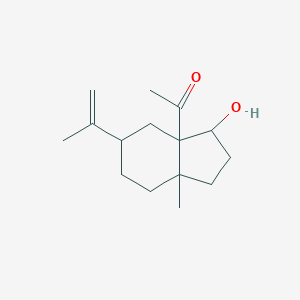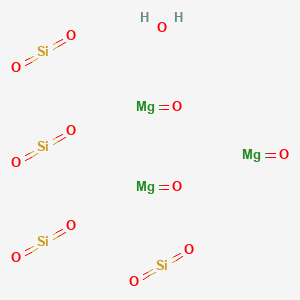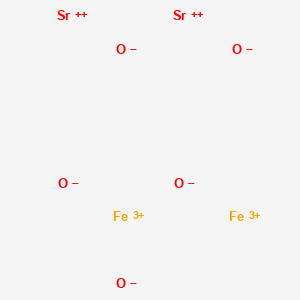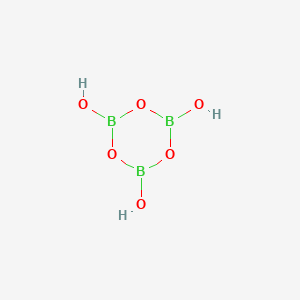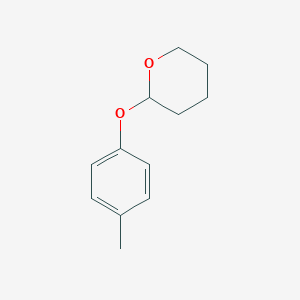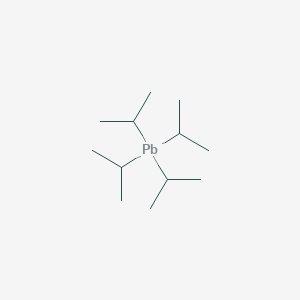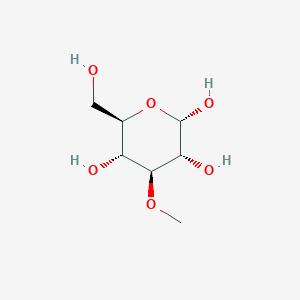![molecular formula C12H25NO2 B076192 1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol CAS No. 14548-72-2](/img/structure/B76192.png)
1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol, also known as CHA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CHA is a chiral compound with a molecular weight of 239.4 g/mol and a chemical formula of C13H27NO2. The compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism Of Action
The mechanism of action of 1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol involves its binding to the β3-adrenergic receptor, leading to the activation of various signaling pathways. This activation results in the stimulation of lipolysis and thermogenesis, leading to increased energy expenditure and reduced body weight. 1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol has also been shown to have antioxidant and anti-inflammatory properties, further supporting its potential therapeutic applications.
Biochemical And Physiological Effects
1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol has been shown to have various biochemical and physiological effects. In addition to its role as a β3-adrenergic receptor agonist, 1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol has been shown to increase insulin sensitivity and improve glucose tolerance in animal models. The compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory and oxidative stress-related disorders.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol for lab experiments is its selectivity for the β3-adrenergic receptor, making it a useful tool for investigating the role of this receptor in energy metabolism and thermogenesis. However, 1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol has relatively low potency compared to other β3-adrenergic receptor agonists, which may limit its use in certain experiments. Additionally, the synthesis of 1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol can be challenging, and the compound may be unstable under certain conditions, which may affect its activity.
Future Directions
There are several future directions for the investigation of 1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol. One potential direction is the development of more potent and selective β3-adrenergic receptor agonists based on the structure of 1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol. Another direction is the investigation of the potential therapeutic applications of 1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Additionally, the anti-inflammatory and antioxidant properties of 1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol may make it a promising candidate for the treatment of inflammatory and oxidative stress-related disorders. Further research is needed to fully understand the potential applications of 1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol and its mechanism of action.
Synthesis Methods
The synthesis of 1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol can be achieved through several methods. One of the most common methods involves the reaction of cyclohexylamine with 2-hydroxypropylamine in the presence of a catalyst such as sodium hydroxide. The resulting product is then subjected to a reduction reaction using sodium borohydride to yield 1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol. Other methods include the use of different reducing agents and catalysts, such as lithium aluminum hydride and palladium on carbon.
Scientific Research Applications
1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol has been extensively studied for its potential therapeutic applications. One of the most notable applications is its use as a selective β3-adrenergic receptor agonist. This receptor is involved in the regulation of energy metabolism and thermogenesis, making it a potential target for the treatment of obesity and metabolic disorders. 1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol has been shown to increase energy expenditure and reduce body weight in animal models, making it a promising candidate for further investigation.
properties
CAS RN |
14548-72-2 |
|---|---|
Product Name |
1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol |
Molecular Formula |
C12H25NO2 |
Molecular Weight |
215.33 g/mol |
IUPAC Name |
1-[cyclohexyl(2-hydroxypropyl)amino]propan-2-ol |
InChI |
InChI=1S/C12H25NO2/c1-10(14)8-13(9-11(2)15)12-6-4-3-5-7-12/h10-12,14-15H,3-9H2,1-2H3 |
InChI Key |
QMEZIAQDVYFSDQ-UHFFFAOYSA-N |
SMILES |
CC(CN(CC(C)O)C1CCCCC1)O |
Canonical SMILES |
CC(CN(CC(C)O)C1CCCCC1)O |
Other CAS RN |
14548-72-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



